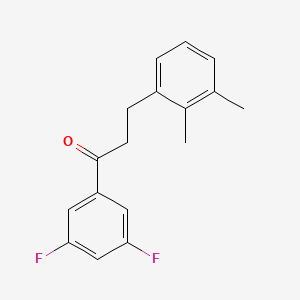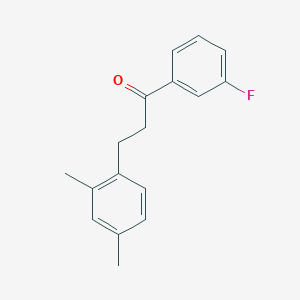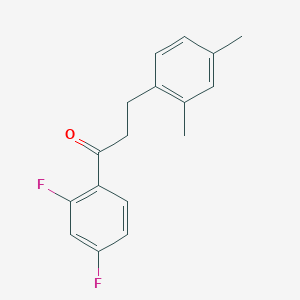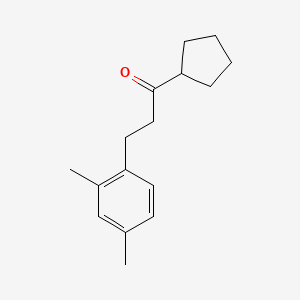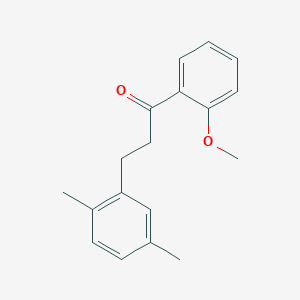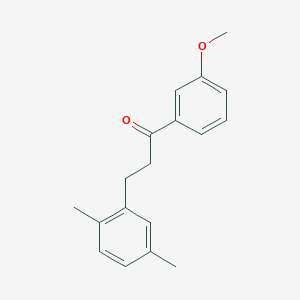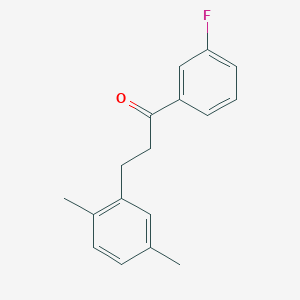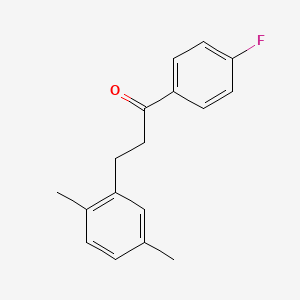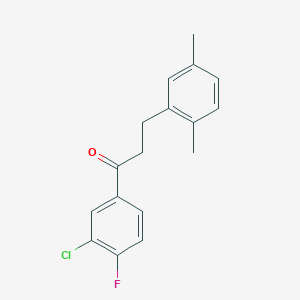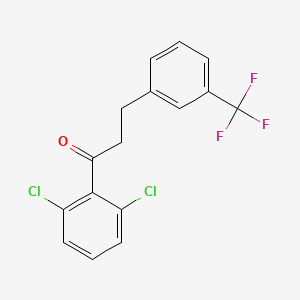
2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone (DTP) is a synthetic compound used as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents and is used to synthesize a variety of compounds including pharmaceuticals, agrochemicals, and fragrances. DTP is also used in the synthesis of heterocyclic compounds and in the synthesis of polymers. DTP is a useful reagent for the synthesis of a wide range of compounds due to its high reactivity, low toxicity, and wide solubility.
Applications De Recherche Scientifique
Microwave- and Ultrasound-Assisted Semisynthesis
A study by Joshi, Sharma, and Sinha (2005) explored the semisynthesis of methoxylated propiophenones using techniques like microwave and ultrasound assistance. This method involves the reaction of phenylpropenes with a palladium chloride-sodium formate catalyst, followed by oxidation. The process demonstrates an efficient synthesis method that could be applicable to 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone under similar conditions (Joshi, Sharma, & Sinha, 2005).
Novel Copolymers with Styrene
Kim et al. (1999) investigated electrophilic trisubstituted ethylenes, including dichlorophenyl derivatives, and their copolymerization with styrene. This study is significant for understanding the polymerization behavior of similar compounds like 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone, particularly in creating high-temperature resistant polymers (Kim et al., 1999).
Cyclocondensation Reactions
Bonacorso et al. (2003) reported the synthesis of a series of pyrimidinones from the reaction of aryl-methoxy-trifluoro-buten-2-ones with urea. This research offers insights into the cyclocondensation reactions that compounds like 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone might undergo, potentially leading to new pharmaceutical or chemical intermediates (Bonacorso et al., 2003).
Synthesis of Thiourea Derivatives
In 2011, Limban, Marutescu, and Chifiriuc synthesized a series of acylthioureas, including derivatives with dichlorophenyl substituents. These compounds showed significant anti-pathogenic activity, indicating potential pharmaceutical applications for related compounds like 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Spectroscopic Properties
The study by Rasool et al. (2021) on chalcones, including derivatives with trifluoromethyl-phenyl groups, provided insights into the synthesis, DNA binding, and antioxidant properties. This research is relevant for understanding the chemical behavior and potential biological interactions of 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone (Rasool et al., 2021).
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3O/c17-12-5-2-6-13(18)15(12)14(22)8-7-10-3-1-4-11(9-10)16(19,20)21/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMVSCMQTOVCHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644931 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone | |
CAS RN |
898749-89-8 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



